molecular formula C20H19NO2 B14977985 N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

Katalognummer: B14977985
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: VKEUAFHWEHWLQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a carboxamide group and substituted with methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylaniline with 8-methyl-1-benzoxepine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(2,3-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
  • N-(3,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide stands out due to its specific substitution pattern and the presence of the benzoxepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H19NO2/c1-13-4-6-16-12-17(8-9-23-19(16)10-13)20(22)21-18-7-5-14(2)15(3)11-18/h4-12H,1-3H3,(H,21,22)

InChI-Schlüssel

VKEUAFHWEHWLQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC(=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.